molecular formula C23H42N2O4 B14511390 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione CAS No. 62749-07-9

1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14511390
CAS No.: 62749-07-9
M. Wt: 410.6 g/mol
InChI Key: ABXPCBNZIPHVJZ-UHFFFAOYSA-N
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Description

1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with an octadecylcarbamoyl group attached. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyrrolidine-2,5-dione core structure is known to interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound with similar core structure but without the octadecylcarbamoyl group.

    N-substituted pyrrolidine-2,5-diones: Compounds with different substituents on the nitrogen atom.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system

Uniqueness: 1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the long octadecyl chain, which can influence its solubility, bioavailability, and interaction with biological membranes. This structural feature distinguishes it from other pyrrolidine derivatives and can enhance its potential as a bioactive compound .

Properties

CAS No.

62749-07-9

Molecular Formula

C23H42N2O4

Molecular Weight

410.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-octadecylcarbamate

InChI

InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-23(28)29-25-21(26)18-19-22(25)27/h2-20H2,1H3,(H,24,28)

InChI Key

ABXPCBNZIPHVJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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